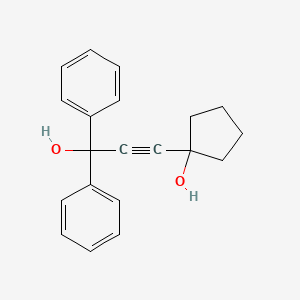
1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol
Overview
Description
1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol is a complex organic compound characterized by its unique structural features This compound contains a cyclopentanol ring substituted with a hydroxy-diphenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-hydroxy-3,3-diphenylprop-1-yne under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like ethanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods typically involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The diphenylpropynyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1,3-diphenylpropenone
- 1,3-diphenylprop-2-yn-1-one
- 3-hydroxy-3,3-diphenylprop-2-ynylbenzene
Uniqueness
1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol is unique due to its cyclopentanol ring structure combined with the hydroxy-diphenylpropynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(3-hydroxy-3,3-diphenylprop-1-ynyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c21-19(13-7-8-14-19)15-16-20(22,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,21-22H,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVZHJWKPHJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3680538.png)
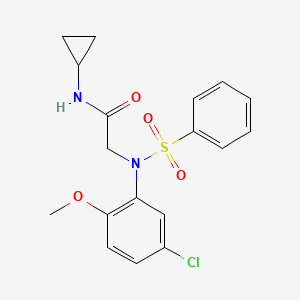
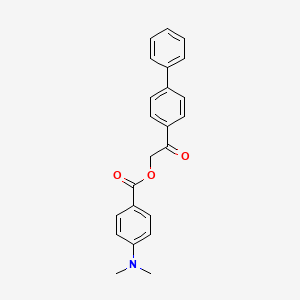
![4-[[2-(2-methyl-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B3680553.png)
![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3680558.png)
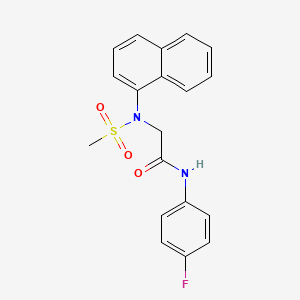
![3-(propan-2-yloxy)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3680574.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3680578.png)
![N-[4-(cyanomethyl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide](/img/structure/B3680582.png)
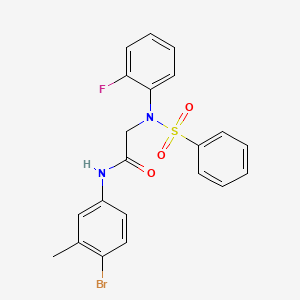
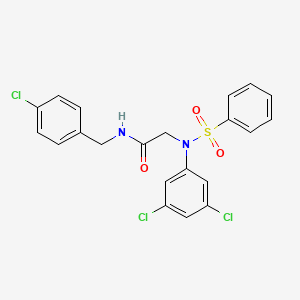
![4-ethoxy-N-[(4-fluorophenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B3680610.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3680611.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B3680620.png)
